molecular formula C16H21NO4 B14055646 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid

Cat. No.: B14055646
M. Wt: 291.34 g/mol
InChI Key: YCDNHQOIRQZISK-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is a synthetic organic compound that features a cubane moiety, which is a highly strained, cubic hydrocarbon structure. The presence of the cubane structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid typically involves multiple steps, starting from commercially available cubane derivatives. The key steps include:

    Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

    Formation of the propanoic acid moiety:

    Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The cubane moiety can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly those containing the cubane structure.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its unique structural properties.

    Industry: The compound’s unique properties make it of interest for materials science and nanotechnology applications.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The cubane structure may play a role in these interactions by providing a rigid, three-dimensional framework that can fit into binding sites with high specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
  • 2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)propanoic acid

Uniqueness

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(cuban-1-yl)propanoic acid lies in its combination of the cubane structure with the propanoic acid moiety

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

3-cuban-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-5(13(18)19)4-16-10-7-6-8(10)12(16)9(6)11(7)16/h5-12H,4H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

YCDNHQOIRQZISK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC12C3C4C1C5C4C3C25)C(=O)O

Origin of Product

United States

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